molecular formula C18H17NO4S B11491269 Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Cat. No.: B11491269
M. Wt: 343.4 g/mol
InChI Key: DLHMUQDDXGIFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxy group, a pyridin-2-ylsulfanyl group, and an ethyl ester group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyridin-2-ylsulfanyl Group: The pyridin-2-ylsulfanyl group can be attached through a nucleophilic substitution reaction involving a suitable pyridine derivative and a thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Contain a pyrimidine ring instead of a benzofuran ring.

    Indole Derivatives: Contain an indole ring system and exhibit different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 5-methoxy-2-(pyridin-2-ylsulfanylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H17NO4S/c1-3-22-18(20)17-13-10-12(21-2)7-8-14(13)23-15(17)11-24-16-6-4-5-9-19-16/h4-10H,3,11H2,1-2H3

InChI Key

DLHMUQDDXGIFDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CSC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.